2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Overview
Description
“2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is a chemical compound with the CAS Number: 1309602-47-8 . It has a molecular weight of 221.59 and its molecular formula is C8H6ClF2NO2 . The compound is used in laboratory chemicals and for the manufacture of substances .
Molecular Structure Analysis
The InChI code for “2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is 1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Difluoroacetamides : Difluoro(trimethylsilyl)acetamides, prepared from chlorodifluoroacetamides, are shown to be precursors of 2,2-difluoro-3-hydroxyacetamides. These compounds play a crucial role in the synthesis of 3,3-difluoroazetidinones, which are significant in organic chemistry (Bordeau, Frébault, Gobet, & Picard, 2006).
- Crystal Structure of Acetamide Derivatives : N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide exhibits non-planar discrete molecular structures, analyzed through crystallography, offering insights into molecular design and interactions (Davis & Healy, 2010).
Chemical Properties and Reactions
- Silylated Derivatives : The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide from 2-hydroxyphenylacetamide and its reaction with chloro(chloromethyl)dimethylsilane has been explored. The resulting compounds were analyzed using various spectroscopic methods (Nikonov et al., 2016).
- Metabolism of Chloroacetamide Herbicides : Studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, including compounds structurally related to 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, provide essential insights into their biological impact and metabolic pathways (Coleman et al., 2000).
Applications in Biochemistry
- Thrombin Inhibition : Research on 2-(2-chloro-6-fluorophenyl)acetamides, which share structural similarities with 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, shows their potential as potent thrombin inhibitors, a crucial aspect in medical biochemistry (Lee et al., 2007).
- Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, highlights the significance of such compounds in pharmaceutical applications (Magadum & Yadav, 2018).
Safety And Hazards
“2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide” is classified as a skin irritant (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUMLAZPVZEOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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